N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide is a complex organic compound that features a furan ring, a morpholine ring, and a phenoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 2-furan-2-yl-2-morpholin-4-yl-ethylamine. This intermediate can be synthesized through the reaction of furan-2-carbaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride .
The next step involves the reaction of the intermediate with 3-methylphenoxyacetic acid chloride in the presence of a base such as triethylamine to form the final product . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules through π-π stacking interactions, while the morpholine ring can form hydrogen bonds with target proteins. The phenoxyacetamide group can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Furan-2-yl-2-morpholin-4-yl-ethylamine: Shares the furan and morpholine rings but lacks the phenoxyacetamide group.
N-(2-furylmethyl)morpholine: Contains the furan and morpholine rings but differs in the substitution pattern.
2-(3-methylphenoxy)acetic acid: Contains the phenoxyacetamide group but lacks the furan and morpholine rings.
Uniqueness
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenoxy)acetamide is unique due to the combination of its three distinct functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H24N2O4 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H24N2O4/c1-15-4-2-5-16(12-15)25-14-19(22)20-13-17(18-6-3-9-24-18)21-7-10-23-11-8-21/h2-6,9,12,17H,7-8,10-11,13-14H2,1H3,(H,20,22) |
InChI Key |
JQYVUKUDDMKOEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origin of Product |
United States |
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